1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one, oxalic acid
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Overview
Description
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one, oxalic acid is a compound that combines a pyrrolidinone structure with a piperazine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of a phenyl-substituted pyrrolidinone with piperazine under controlled conditions. The reaction may require the use of solvents such as dichloromethane or ethanol and catalysts to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the consistency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups being introduced .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development .
Scientific Research Applications
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
Medicine: Explored for its potential as a drug candidate, particularly for its activity against various diseases and conditions.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one: Similar in structure but without the oxalic acid component.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: A related compound with a pyridine ring instead of a pyrrolidinone ring.
3-(4-(Piperazin-1-yl)phenyl)pyrrolidin-2-one: Another analog with different substitution patterns on the phenyl ring.
Uniqueness
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one, oxalic acid is unique due to the combination of its structural components, which confer specific biological activities and properties. The presence of the oxalic acid component may also influence its solubility, stability, and interactions with molecular targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
oxalic acid;1-phenyl-3-piperazin-1-ylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.C2H2O4/c18-14-13(16-10-7-15-8-11-16)6-9-17(14)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-5,13,15H,6-11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKFZUBRGIYWEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N2CCNCC2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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